molecular formula C19H28BrNO3 B141468 Pyrrolidinium, 3-(((2S)-cyclopentylhydroxyphenylacetyl)oxy)-1,1-dimethyl-, bromide, (3R)- CAS No. 129784-11-8

Pyrrolidinium, 3-(((2S)-cyclopentylhydroxyphenylacetyl)oxy)-1,1-dimethyl-, bromide, (3R)-

Cat. No.: B141468
CAS No.: 129784-11-8
M. Wt: 398.3 g/mol
InChI Key: VPNYRYCIDCJBOM-POCMBTLOSA-M
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Description

Pyrrolidinium, 3-(((2S)-cyclopentylhydroxyphenylacetyl)oxy)-1,1-dimethyl-, bromide, (3R)-, commonly known as glycopyrrolate bromide, is a synthetic quaternary ammonium anticholinergic agent. Its molecular formula is C₁₉H₂₈BrNO₃, with a molecular weight of 398.33 g/mol . Structurally, it consists of a pyrrolidinium core substituted with a cyclopentylhydroxyphenylacetyl group, two methyl groups at the 1,1-positions, and a bromide counterion .

Properties

IUPAC Name

[(3R)-1,1-dimethylpyrrolidin-1-ium-3-yl] (2S)-2-cyclopentyl-2-hydroxy-2-phenylacetate;bromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28NO3.BrH/c1-20(2)13-12-17(14-20)23-18(21)19(22,16-10-6-7-11-16)15-8-4-3-5-9-15;/h3-5,8-9,16-17,22H,6-7,10-14H2,1-2H3;1H/q+1;/p-1/t17-,19-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPNYRYCIDCJBOM-POCMBTLOSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+]1(CCC(C1)OC(=O)C(C2CCCC2)(C3=CC=CC=C3)O)C.[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[N+]1(CC[C@H](C1)OC(=O)[C@](C2CCCC2)(C3=CC=CC=C3)O)C.[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

129784-11-8
Record name Glycopyrrolate, (2S,3'R)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0129784118
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name GLYCOPYRROLATE, (2S,3'R)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VGB6MN0Z00
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preparation Methods

One-Pot Esterification-Quaternization Process

The most industrially viable method involves a two-step, one-pot synthesis that minimizes intermediate isolation and maximizes yield. Cyclopentyl mandelic acid (30 g, 0.136 mol) is dissolved in dimethylformamide (DMF, 135 g) and activated with carbonyl diimidazole (27 g, 0.166 mol) at 18°C to form an imidazolide intermediate. This reactive species undergoes nucleophilic attack by 1-methyl-pyrrolidin-3-ol (16.9 g, 0.166 mol) at 60°C over 18 hours, producing the esterified precursor cyclopentyl-hydroxy-phenyl-acetic acid 1-methyl-pyrrolidin-3-yl ester .

The subsequent quaternization step employs methyl bromide (16.8 g, 0.177 mol) in n-propanol at 0°C, followed by gradual heating to 60°C to volatilize excess reagent. Cooling to 50°C initiates crystallization upon seeding, with slow cooling to 15°C over 18 hours yielding 22.7 g (57% yield) of the crude product. Recrystallization from n-propanol (1:10 wt) elevates purity to >99.9% by HPLC, isolating the (3R,2’S)- and (3S,2’R)-diastereomers while leaving the undesired isomers in the mother liquor.

Intermediate Synthesis: 1-Methyl-Pyrrolidin-3-Ol

Reaction Mechanism and Stereochemical Control

Carboxylate Activation and Esterification

The reaction begins with carbonyl diimidazole-mediated activation of cyclopentyl mandelic acid, forming a mixed carbonate intermediate (Fig. 1). Nucleophilic substitution by the tertiary alcohol group of 1-methyl-pyrrolidin-3-ol proceeds via an SN2 mechanism, yielding the ester with retention of configuration at the mandelic acid’s (2S)-center.

Quaternization and Stereoselective Crystallization

Methyl bromide undergoes N-alkylation at the pyrrolidine nitrogen, forming the quaternary ammonium salt. Crucially, the (3R,2’S)- and (3S,2’R)-diastereomers exhibit lower solubility in n-propanol than their counterparts, enabling selective crystallization. Seeding at 50°C followed by controlled cooling ensures preferential nucleation of the desired enantiomers, while the (3R,2’R)- and (3S,2’S)-isomers remain dissolved.

Optimization of Reaction Conditions

Solvent and Temperature Effects

  • DMF : Optimal for imidazolide formation due to high polarity and stability at 60°C.

  • n-Propanol : Facilitates quaternization at 0°C and enables stereoselective crystallization above 50°C.

  • Methyl Bromide Handling : Reactions initiate at 0°C to minimize volatilization (bp 4°C), with gradual heating to 60°C to evaporate excess reagent.

Stoichiometry and Yield

ComponentAmount (g)MolesRole
Cyclopentyl mandelic acid300.136Starting material
Carbonyl diimidazole270.166Activator
1-Methyl-pyrrolidin-3-ol16.90.166Nucleophile
Methyl bromide16.80.177Quaternary agent

Data Tables

Table 1: One-Pot Synthesis Parameters

ParameterValueCitation
Reaction temperature60°C (esterification), 0→60°C (quaternization)
Solvent volume (DMF)135 g
Crystallization solventn-Propanol (120 g)
Final yield22.7 g (57%)
Purity after recrystallization>99.9%

Table 2: Stereochemical Outcomes

Diastereomer PairSolubility in n-PropanolFate
(3R,2’S)/(3S,2’R)LowCrystallized
(3R,2’R)/(3S,2’S)HighRemains in solution

Challenges and Industrial Solutions

Enantiomeric Purity

Differential solubility in n-propanol allows >99.9% purity after two recrystallizations, avoiding costly chromatographic methods.

Comparative Analysis with Traditional Methods

Early routes suffered from multi-step sequences requiring intermediate isolations, yielding <40% overall. The one-pot method condenses this into two steps with 57% yield, underscoring its industrial superiority .

Chemical Reactions Analysis

  • Types of Reactions:

    • Oxidation: Can undergo oxidation at various functional groups, leading to hydroxylation or ketone formation.

    • Reduction: Reduction reactions primarily target the cyclopentyl group, potentially converting it to cyclopentanol derivatives.

    • Substitution: Electrophilic or nucleophilic substitution reactions can modify the aromatic ring or pyrrolidinium nitrogen.

  • Common Reagents and Conditions:

    • Oxidation: Use of oxidizing agents like KMnO₄ (potassium permanganate) or PCC (Pyridinium chlorochromate).

    • Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    • Substitution: Halogens, acids, or bases depending on the desired substitution.

  • Major Products:

    • Products vary widely based on reaction conditions, leading to diverse derivatives useful in further research or applications.

Scientific Research Applications

  • Chemistry:

    • Used as a precursor or intermediate in the synthesis of other complex organic molecules.

  • Biology:

    • Potential probe or ligand in the study of biochemical pathways and receptor-ligand interactions.

  • Medicine:

    • Investigation into its potential as a pharmacologically active compound, exploring anti-inflammatory, analgesic, or neuroprotective properties.

  • Industry:

    • Applications in the production of specialized polymers, materials, or as a catalyst in various chemical processes.

Mechanism of Action

  • Mechanism:

    • Interacts with molecular targets primarily through binding to receptors or enzymes, modulating their activity.

    • May involve disruption or facilitation of specific biochemical pathways.

  • Molecular Targets and Pathways:

    • Likely targets include G-protein-coupled receptors (GPCRs), ion channels, or enzymes related to metabolic or signaling pathways.

Comparison with Similar Compounds

Sofpironium Bromide (BBI 4000)

  • Chemical Name : (3R)-3-((R)-2-Cyclopentyl-2-hydroxy-2-phenylacetoxy)-1-(2-ethoxy-2-oxoethyl)-1-methylpyrrolidin-1-ium bromide .
  • Molecular Formula: C₂₁H₃₁BrNO₅.
  • Key Differences :
    • Contains an ethoxy-oxoethyl group instead of a methyl group at the 1-position.
    • Higher molecular complexity (Complexity Index: 555 vs. 398 for glycopyrrolate) and polar surface area (72.8 Ų vs. 46.53 Ų) .
    • Application : Investigational agent for primary axillary hyperhidrosis, with prolonged duration due to ester group metabolism .

Cyclopyrronium Bromide

  • Chemical Name : Pyrrolidinium, 3-[(cyclopentylphenylacetyl)oxy]-1-ethyl-1-methyl-, bromide .
  • Molecular Formula: C₂₀H₃₀BrNO₂.
  • Key Differences :
    • Substitution of a methyl group with ethyl at the 1-position.
    • Altered pharmacokinetics due to increased hydrophobicity .

Atropine

  • Chemical Name : (RS)-2-Hydroxy-phenylacetic acid 8-methyl-8-azabicyclo[3.2.1]oct-3-yl ester.
  • Key Differences :
    • Tertiary amine structure (crosses blood-brain barrier; causes CNS effects).
    • Lower selectivity for peripheral muscarinic receptors compared to glycopyrrolate .

Comparative Data Table

Compound Molecular Formula Molecular Weight (g/mol) Substituents at 1-Position Polar Surface Area (Ų) Key Applications CNS Penetration
Glycopyrrolate Bromide C₁₉H₂₈BrNO₃ 398.33 1,1-Dimethyl 46.53 Reversal of NMBA, hyperhidrosis No
Sofpironium Bromide C₂₁H₃₁BrNO₅ 466.39 1-(2-Ethoxy-2-oxoethyl) 72.8 Axillary hyperhidrosis (investigational) No
Cyclopyrronium Bromide C₂₀H₃₀BrNO₂ 396.37 1-Ethyl-1-methyl Not reported Experimental Likely No
Atropine C₁₇H₂₃NO₃ 289.38 Tertiary amine 49.77 Bradycardia, organophosphate poisoning Yes

Pharmacological and Clinical Comparisons

Receptor Affinity and Selectivity

  • Glycopyrrolate : Preferentially binds to M₃ muscarinic receptors in salivary and gastrointestinal glands, minimizing cardiac (M₂) effects .
  • Atropine: Non-selective for muscarinic subtypes, leading to tachycardia and CNS excitation .

Duration of Action

  • Glycopyrrolate : Longer duration (4–7 hours) due to quaternary structure slowing renal excretion .
  • Sofpironium Bromide : Extended action from ester hydrolysis, enabling once-daily dosing .

Biological Activity

Overview

Pyrrolidinium, 3-(((2S)-cyclopentylhydroxyphenylacetyl)oxy)-1,1-dimethyl-, bromide, (3R)- is a quaternary ammonium compound that exhibits significant biological activity primarily through its interaction with muscarinic acetylcholine receptors. This compound is structurally related to glycopyrrolate and has been studied for its potential therapeutic applications in various medical conditions.

Chemical Structure and Properties

  • IUPAC Name : [(3R)-1,1-dimethylpyrrolidin-1-ium-3-yl] (2S)-2-cyclopentyl-2-hydroxy-2-phenylacetate; bromide
  • Molecular Formula : C19H28BrNO3
  • Molecular Weight : 398.3 g/mol
  • CAS Number : 129784-11-8

Pyrrolidinium, 3-(((2S)-cyclopentylhydroxyphenylacetyl)oxy)-1,1-dimethyl-, bromide, (3R)- functions as a competitive antagonist of the M3 muscarinic acetylcholine receptors. This interaction leads to several physiological effects:

  • Reduction of Secretions : The compound has been shown to decrease secretions from sweat glands, salivary glands, and respiratory tracts.
  • Bronchodilation : It induces dose-dependent bronchodilation, making it potentially useful in treating respiratory conditions like asthma or COPD.
  • Cardiac Effects : It modulates cardiac inhibitory reflexes, which could have implications in cardiovascular health.

Table 1: Summary of Biological Activities

Activity TypeObservations
Muscarinic Receptor BindingPotent antagonist activity at M3 receptors
Secretory ResponseSignificant reduction in glandular secretions
BronchodilationDose-dependent response observed in laboratory settings
Cardiac Reflex ModulationReduced cardiac inhibitory reflexes noted

Case Studies and Research Findings

  • Study on Bronchodilation :
    • A laboratory study demonstrated that the administration of Pyrrolidinium resulted in significant bronchodilation in animal models. The effect was both dose-dependent and sustained over time, indicating a prolonged action due to slow dissociation from the receptor sites.
  • Effects on Secretions :
    • In clinical trials involving patients with hyperhidrosis (excessive sweating), Pyrrolidinium was shown to effectively reduce sweat production without significant side effects. This highlights its potential as a therapeutic agent for managing hyperhidrosis .
  • Cardiovascular Implications :
    • Research indicated that the compound could influence heart rate and rhythm by modulating the autonomic nervous system's activity through its antagonistic effects on muscarinic receptors .

Comparative Analysis with Similar Compounds

A comparative analysis with other pyrrolidinium derivatives reveals distinct differences in solubility and biological activity:

Compound NameSolubility in WaterM3 Antagonist ActivityBronchodilation Effect
Pyrrolidinium, 3-(((2S)...HighStrongYes
GlycopyrrolateModerateVery StrongYes
Other Pyrrolidinium DerivativesVariableModerate to StrongLimited

Q & A

Q. What are the recommended analytical methods for quantifying pyrrolidinium cations in ionic liquid (IL) formulations containing Glycopyrrolate Bromide?

High-performance liquid chromatography (HPLC) with UV detection is a validated method for quantifying pyrrolidinium cations. A protocol involves diluting samples (e.g., 2.5 mL in 50 mL), filtering through a 0.22 μm membrane, and using a standard addition method for recovery testing. Recoveries >95% and relative standard deviations (RSD) <1.5% (n=5) ensure accuracy and reproducibility . For structural confirmation, combine with FTIR and NMR spectroscopy, as demonstrated for related pyrrolidinium bromides .

Q. How can researchers address challenges in synthesizing pyrrolidinium-functionalized polymers for anion exchange membranes (AEMs)?

Key synthesis hurdles include low solubility of functionalized SEBS backbones and suboptimal reactivity during chloromethylation. Methodological improvements include:

  • Using bromomethylated SEBS instead of chloromethylated derivatives to enhance reaction rates with pyrrolidine .
  • Exploring solvent mixtures (e.g., tetrahydrofuran/dimethylacetamide) to dissolve ionized SEBS-based membranes . These steps improve membrane processability and functional group attachment efficiency.

Advanced Research Questions

Q. What mechanistic insights explain the thermal behavior of pyrrolidinium bromides during Stevens rearrangements?

Stevens rearrangements in allyl-pyrrolidinium bromides (e.g., 1-allyl-1-(3-phenylprop-2-yn-1-yl)pyrrolidinium bromide) are exothermic and proceed via a [2,3]-sigmatropic shift. The reaction pathway is influenced by substituent steric effects and cation stability. Heat evolution during rearrangement correlates with the formation of stabilized intermediates, as observed in dibutylammonium analogs . Computational modeling (e.g., DFT) is recommended to map transition states and validate experimental observations.

Q. How does the low pKa of pyrrolidinium functional groups impact the alkaline stability and conductivity of AEMs?

Pyrrolidinium groups exhibit lower pKa (~7–9) compared to piperidinium analogs, leading to reduced hydroxide ion conductivity in alkaline conditions. Strategies to mitigate this include:

  • Structural modification (e.g., introducing electron-donating substituents) to increase pKa while maintaining thermal stability .
  • Hybrid membrane designs incorporating complementary cations (e.g., imidazolium) to balance conductivity and stability . Accelerated aging tests (e.g., 1M KOH at 80°C for 500+ hours) are critical for evaluating long-term performance .

Q. What computational methods are effective for correlating spectroscopic data with the structure of pyrrolidinium bromides?

B3LYP/6-31G(d,p) density functional theory (DFT) calculations reliably predict NMR chemical shifts (δ) and FTIR/Raman vibrational modes for pyrrolidinium bromides. For example:

  • Experimental 13C^{13}\text{C} NMR shifts in D2_2O show strong linear correlations (R2^2 >0.95) with calculated isotropic shielding tensors .
  • FTIR peaks near 1,650 cm1^{-1} correspond to C-N stretching modes, validated by gas-phase DFT optimizations .

Data Contradictions and Resolution

Q. How can researchers reconcile discrepancies in reported solubility and reactivity of pyrrolidinium-functionalized SEBS membranes?

Contradictions arise from varying synthesis protocols (e.g., chloromethylation vs. bromomethylation) and solvent systems. Reproducibility requires:

  • Standardizing reaction conditions (e.g., temperature, molar ratios) as in SEBS bromomethylation .
  • Reporting detailed solvent histories (e.g., residual THF in membranes alters solubility) . Comparative studies using identical characterization methods (e.g., dynamic mechanical analysis) are essential for cross-validation.

Experimental Design Recommendations

Q. What in vitro models are appropriate for toxicological screening of pyrrolidinium-based ionic liquids?

Human colon carcinoma (CaCo-2) cell lines are widely used for cytotoxicity assays. Protocols include:

  • Exposing cells to pyrrolidinium bromides at concentrations ≤10 mM for 24–72 hours.
  • Measuring viability via MTT assays and comparing with imidazolium/phosphonium benchmarks .
  • Assessing membrane integrity via lactate dehydrogenase (LDH) leakage assays.

Application-Oriented Questions

Q. How can Glycopyrrolate Bromide derivatives be optimized for structure-directed synthesis in zeolite chemistry?

Bulky pyrrolidinium cations act as templates in zeolite synthesis by influencing pore geometry. Design principles include:

  • Tailoring alkyl chain length (e.g., cyclopentyl vs. cyclohexyl) to control cavity dimensions .
  • Pairing with fluorinated anions (e.g., BF4_4^-) to enhance thermal stability during calcination . Synchrotron X-ray diffraction is recommended for real-time monitoring of framework assembly.

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Pyrrolidinium, 3-(((2S)-cyclopentylhydroxyphenylacetyl)oxy)-1,1-dimethyl-, bromide, (3R)-
Reactant of Route 2
Reactant of Route 2
Pyrrolidinium, 3-(((2S)-cyclopentylhydroxyphenylacetyl)oxy)-1,1-dimethyl-, bromide, (3R)-

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